Torulene

Catalog No.
S631380
CAS No.
547-23-9
M.F
C40H54
M. Wt
534.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torulene

CAS Number

547-23-9

Product Name

Torulene

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaenyl]-1,3,3-trimethylcyclohexene

Molecular Formula

C40H54

Molecular Weight

534.9 g/mol

InChI

InChI=1S/C40H54/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-16,18-27,29-30H,17,28,31H2,1-10H3/b12-11+,21-13+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+

InChI Key

AIBOHNYYKWYQMM-MXBSLTGDSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C

Synonyms

torulene, torulin

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(C)C)/C)/C

The exact mass of the compound Torulene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant and Antimicrobial Properties

One promising area of research focuses on torulene's antioxidant and antimicrobial properties. Studies have shown that torulene, synthesized by yeasts and fungi, demonstrates strong activity against free radicals and various microbes. This characteristic makes it a potential candidate for use as a natural food additive, protecting against spoilage and enhancing shelf life []. Additionally, torulene's antimicrobial properties suggest its use in cosmetics or the development of antimicrobial films for medical implants [].

Potential Role in Cancer Prevention

Another exciting avenue of research explores torulene's potential role in cancer prevention. In vitro and in vivo studies using model organisms have shown that torulene exhibits anti-cancer properties, particularly against prostate cancer cells []. While these results are promising, further research is necessary to determine the effectiveness and safety of torulene in human cancer treatment.

Understanding Carotenoid Pathways in Fungi

Torulene also plays a role in understanding the biosynthesis of carotenoids within fungi. Researchers are investigating the genetic and enzymatic processes involved in torulene's conversion within fungal species like Neurospora. This knowledge can provide valuable insights into the broader pathway for carotenoid production in fungi, potentially leading to improved methods for producing other beneficial carotenoids [].

Torulene is a carotenoid compound characterized by its vibrant red color and a molecular formula of C40H54C_{40}H_{54}. It is primarily produced by certain species of red yeasts, such as Rhodotorula glutinis and Sporobolomyces ruberrimus. Torulene contains a polyene chain with thirteen conjugated double bonds, which contributes to its strong antioxidant properties and its role in protecting organisms from oxidative stress. Its absorption maxima are observed at wavelengths of 460, 484, and 518 nm in petroleum ether, indicating its potential applications in various industries, including food and cosmetics .

Typical of carotenoids, including:

  • Oxidation: Torulene can be oxidized using reagents like potassium permanganate or ozone under controlled conditions, leading to the formation of oxidized derivatives.
  • Reduction: This compound can also be reduced using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Substitution reactions often involve halogenation processes using bromine or chlorine, resulting in halogenated derivatives .

These reactions highlight torulene's reactivity and versatility in chemical synthesis.

Torulene exhibits significant biological activity, particularly due to its antioxidant properties. It plays a crucial role in protecting cells from oxidative damage caused by free radicals. This makes it a candidate for research into preventing oxidative stress-related diseases. Additionally, torulene contributes to the coloration and protection of various organisms, including aphids and yeasts .

Torulene is primarily synthesized through microbial biosynthesis. The process involves several enzymatic reactions:

  • Biosynthesis Pathway: The synthesis begins with acetyl-CoA being converted to 3-hydroxy-3-methylglutaryl-CoA, which is then transformed into mevalonic acid. This compound undergoes further reactions to produce isopentenyl pyrophosphate and dimethylallyl pyrophosphate.
  • Formation of Geranylgeranyl Pyrophosphate: Three molecules of isopentenyl pyrophosphate condense to form geranylgeranyl pyrophosphate.
  • Conversion to Torulene: The final steps involve the cyclization and desaturation of intermediates such as phytoene and lycopene, catalyzed by specific enzymes like phytoene synthase and lycopene cyclase .

Industrial production often employs high-yield yeast strains under optimized conditions regarding light, temperature, and nutrient composition.

Torulene has diverse applications across several fields:

  • Food Industry: Used as a natural colorant due to its vibrant red hue.
  • Cosmetics: Its antioxidant properties make it valuable in skincare products.
  • Pharmaceuticals: Research indicates potential applications in preventing diseases related to oxidative stress .

Studies have shown that torulene interacts positively with various cellular systems, enhancing the antioxidant capacity of cells exposed to oxidative stressors. Its role in protecting against cellular damage has been investigated in several models, including yeast and mammalian cells. These studies highlight its potential therapeutic benefits and underscore the importance of further research into its mechanisms of action .

Torulene shares structural similarities with other carotenoids but is unique due to its specific arrangement of double bonds and functional groups. Some similar compounds include:

  • Beta-Carotene: A well-known carotenoid with a yellow-orange color; it has fewer double bonds (eleven) compared to torulene.
  • Lycopene: Another carotenoid that exhibits strong antioxidant properties but lacks the beta-ionone ring present in torulene.
  • Torularhodin: A compound closely related to torulene; it is derived from torulene through hydroxylation and oxidation processes.

Comparison Table

CompoundMolecular FormulaColorNumber of Double BondsUnique Features
ToruleneC40H54Red13Strong antioxidant properties
Beta-CaroteneC40H56Yellow-Orange11Precursor for vitamin A
LycopeneC40H56Red11No beta-ionone ring
TorularhodinC40H52O2Rosy-Red13Hydroxylated derivative of torulene

The unique arrangement of double bonds in torulene contributes significantly to its distinct biological activities and applications compared to these similar compounds .

Molecular Formula and Structural Configuration (C40H54)

Torulene is a carotenoid pigment with the molecular formula C40H54, possessing a molecular weight of 534.9 grams per mole [1] [2]. The compound exhibits an exact mass of 534.422551722 daltons as determined by high-resolution mass spectrometry [1]. The structural configuration of torulene is characterized by its classification as a carotene that is derived from beta,psi-carotene through dehydrogenation, specifically introducing an (E)-double bond at the 3'-4' position [1].

The complete IUPAC name of torulene is 2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaenyl]-1,3,3-trimethylcyclohexene [1]. This nomenclature reflects the extensive conjugated polyene chain that defines the molecule's structural architecture. The molecule contains 40 carbon atoms and 54 hydrogen atoms, with a topological polar surface area of 0 Ų, indicating its entirely nonpolar character [1].

PropertyValueReference
Molecular FormulaC₄₀H₅₄ [1] [2]
Molecular Weight534.9 g/mol [1] [2]
Exact Mass534.422551722 Da [1]
CAS Number547-23-9 [1] [2]
Topological Polar Surface Area0 Ų [1]

Physical and Chemical Characteristics

Torulene exhibits distinctive physical and chemical properties that distinguish it from other carotenoids [2] [4]. The compound demonstrates a melting point range of 183-184°C, while computational predictions indicate a boiling point of approximately 669.6±22.0°C [2] [4]. The predicted density of torulene is 0.920±0.06 grams per cubic centimeter [2] [4].

The solubility characteristics of torulene reflect its highly lipophilic nature [5] [18]. The compound exhibits excellent solubility in nonpolar solvents such as hexane and acetone mixtures, facilitating its extraction from biological sources without requiring cell disruption [5] [18]. This solubility profile is consistent with its nonpolar molecular structure, as evidenced by the calculated XLogP3 value of 14.6 [1].

Torulene displays a distinctive red to orange-red coloration, which varies depending on concentration levels [5] [18] [19]. This characteristic pigmentation arises from the extensive conjugated double bond system within the molecule [5] [19]. The compound contains 13 conjugated double bonds distributed throughout its polyene chain, contributing significantly to its optical properties [5] [6] [18] [19].

The molecular structure of torulene features one beta-ionone ring connected to an extended polyene chain [18] [19]. This configuration differs from typical carotenoids by incorporating an additional double bond, resulting in a more extended conjugation system [1] [18] [19]. The rotatable bond count of 12 indicates considerable conformational flexibility within the molecule [1].

Structural Relationship to β,ψ-Carotene

Torulene maintains a direct structural relationship to beta,psi-carotene, serving as its dehydrogenated derivative [1]. The primary structural modification involves the introduction of an (E)-double bond at the 3'-4' position of beta,psi-carotene, effectively converting it to torulene [1]. This dehydrogenation reaction represents a critical step in carotenoid biosynthesis pathways within microorganisms [18] [19].

Beta,psi-carotene possesses the molecular formula C40H56, containing two additional hydrogen atoms compared to torulene [18] [19]. The precursor molecule features one beta-ionone ring and one psi-ionone ring, with 11 conjugated double bonds throughout its structure [18] [19]. The conversion to torulene involves the selective dehydrogenation that eliminates two hydrogen atoms while creating an additional conjugated double bond [1] [18].

The structural transformation from beta,psi-carotene to torulene results in an extended conjugation system [18] [19]. While beta,psi-carotene contains 11 conjugated double bonds, torulene exhibits 13 conjugated double bonds, contributing to its enhanced optical absorption properties [5] [18] [19]. This extended conjugation system accounts for the distinctive red coloration of torulene compared to the typically yellow-orange appearance of beta-carotene [5] [18].

CompoundMolecular FormulaIonone RingsConjugated Double BondsAdditional Feature
ToruleneC₄₀H₅₄1 (β-ionone)13Extra double bond at 3',4' position
β-CaroteneC₄₀H₅₆2 (β-ionone)11Standard carotene structure
β,ψ-CaroteneC₄₀H₅₆1 β-ionone, 1 ψ-ionone11Precursor to torulene

The biosynthetic pathway leading from beta,psi-carotene to torulene involves enzymatic dehydrogenation processes [19]. These enzymatic transformations occur within specific microorganisms, particularly red yeasts such as Rhodotorula species, which serve as primary natural sources of torulene [5] [18] [19].

Spectroscopic Properties and Analytical Profile

The spectroscopic characteristics of torulene provide essential analytical fingerprints for identification and quantification purposes [5] [6]. The ultraviolet-visible absorption spectrum of torulene exhibits absorption maxima in the range of 490-510 nanometers, with the overall absorption extending from 400 to 550 nanometers [5]. This absorption profile accounts for the characteristic red coloration observed in torulene solutions and crystalline forms [5].

The extensive conjugated polyene system in torulene generates distinctive spectroscopic features [6] [17]. The conjugated double bond arrangement creates a chromophore system that absorbs visible light efficiently, particularly in the blue-green region of the spectrum, thereby imparting the complementary red appearance [5] [17]. The absorption characteristics can be influenced by environmental factors such as solvent polarity and temperature [17].

Mass spectrometric analysis of torulene reveals characteristic fragmentation patterns [1]. Liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry demonstrates a precursor ion at m/z 535.42982 corresponding to the protonated molecular ion [M+H]+ [1]. The primary fragmentation generates ions at m/z 534.422, 535.426, 533.415, 119.086, and 145.102 [1].

Analytical ParameterValueMethodReference
Absorption Maximum490-510 nmUV-Visible Spectroscopy [5]
Absorption Range400-550 nmUV-Visible Spectroscopy [5]
Precursor Ion [M+H]+535.42982 m/zLC-ESI-QTOF-MS [1]
Major Fragment Ions534.422, 119.086, 145.102 m/zMS/MS [1]

Nuclear magnetic resonance spectroscopy provides detailed structural information regarding torulene [26]. Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shifts corresponding to the various carbon environments within the molecule [26]. The polyene carbons typically appear in the 120-140 parts per million region, while the ionone ring carbons exhibit shifts characteristic of cyclohexene systems [26].

Infrared spectroscopic analysis of torulene demonstrates characteristic absorption bands associated with the conjugated polyene system [17]. The carbon-hydrogen stretching vibrations appear in predictable regions, with trans-carbon-hydrogen out-of-plane bending modes serving as diagnostic features for the degree and type of unsaturation [17]. These spectroscopic signatures enable differentiation between various carotenoid isomers and related compounds [17].

Geometrical Isomerism in Torulene

Torulene exhibits complex geometrical isomerism due to its extensive conjugated double bond system [6] [7]. Each carbon-carbon double bond within the polyene chain can theoretically undergo cis-trans isomerization, although steric constraints limit the number of thermodynamically stable configurations [6] [7]. The 13 conjugated double bonds in torulene provide multiple sites for potential geometrical isomerization [6].

The all-trans configuration represents the thermodynamically most stable form of torulene under standard conditions [1] [6]. This configuration minimizes steric interactions between adjacent methyl substituents along the polyene chain [6] [27]. However, various cis-isomers can form under specific conditions, including photochemical isomerization or thermal activation [6].

Mass spectrometric studies have provided tentative identification of torulene cis-trans geometrical isomers [6]. The analysis demonstrates that different isomeric forms can be distinguished based on their fragmentation patterns and retention characteristics during chromatographic separation [6]. The formation of cis-isomers typically occurs at double bonds positioned toward the center of the molecule, where steric hindrance is minimized [6].

The 15-cis isomer represents one of the commonly encountered geometrical variants of torulene [6] [27]. This isomer forms through photoisomerization processes and exhibits altered spectroscopic properties compared to the all-trans form [6]. The cis configuration introduces a bend in the otherwise linear polyene chain, affecting both the absorption spectrum and the molecular geometry [6] [27].

Certain double bond positions within torulene are sterically hindered from undergoing cis-trans isomerization [6]. The carbon-7,8 and carbon-11,12 double bonds experience significant steric interactions in the cis configuration due to overlap between hydrogen atoms and methyl groups [6]. Consequently, isomerization at these positions is energetically unfavorable [6].

The ratio of different geometrical isomers can be quantified using the absorbance ratio method [6]. This analytical approach utilizes the ratio of the absorbance of the second absorption band in the visible region, known as the Q ratio or Database/DII [6]. This parameter serves as a diagnostic tool for identifying and quantifying specific cis-isomers within complex mixtures [6].

Torulene (3′,4′-didehydro-β,ψ-carotene) represents a structurally unique carotenoid compound with the molecular formula C₄₀H₅₄, characterized by a single β-ionone ring and a polyene chain containing thirteen double bonds [1] [2]. The biosynthesis of torulene follows the fundamental carotenoid biosynthetic pathway, which originates from the condensation of isoprenoid units derived from the mevalonate pathway in eukaryotes and the methylerythritol phosphate pathway in prokaryotes [3].

The carotenoid biosynthetic pathway begins with the formation of geranylgeranyl diphosphate from the central isoprenoid metabolism [4] [3]. This critical precursor undergoes condensation to form phytoene, the first committed carotenoid intermediate, through the action of phytoene synthase. Subsequently, a series of desaturation reactions catalyzed by phytoene desaturase introduces conjugated double bonds, while cyclization reactions add structural complexity through the formation of cyclic end groups [5] [6].

The torulene biosynthetic pathway diverges from the conventional β-carotene pathway through the activity of specific desaturase enzymes that introduce an additional double bond at the 3′-4′ position while maintaining monocyclic structure [7] [8]. This structural modification distinguishes torulene from other carotenoids and imparts unique physiological properties, including enhanced antioxidant activity compared to β-carotene [9] [10].

In fungi, the carotenoid biosynthetic pathway demonstrates remarkable diversity, with different species producing distinct carotenoid profiles [3]. The synthesis of torulene is particularly prominent in red yeasts such as Rhodotorula species, where it serves as a precursor for the formation of torularhodin through oxidative modifications [7] [11]. The pathway efficiency and product specificity are influenced by environmental factors, including light exposure, temperature, nutrient availability, and oxidative stress conditions [12] [11].

Enzymatic Mechanisms in Torulene Formation

The enzymatic mechanisms underlying torulene formation involve a coordinated series of enzymatic reactions that transform simple isoprenoid precursors into complex carotenoid structures. The initial enzymatic step involves geranylgeranyl diphosphate synthase, which catalyzes the formation of the C₂₀ isoprenoid precursor from farnesyl diphosphate and isopentenyl diphosphate [13]. This enzyme demonstrates substrate specificity for C₁₅ farnesyl diphosphate over dimethylallyl diphosphate, facilitating efficient carotenoid precursor synthesis [13].

Phytoene synthase represents the first committed enzymatic step in carotenoid biosynthesis, catalyzing the condensation of two geranylgeranyl diphosphate molecules to form phytoene [4] [14]. In Neurospora crassa, the AL-2 enzyme functions as a bifunctional protein with both phytoene synthase and lycopene cyclase activities [3]. Similarly, the CarRA enzyme in Fusarium fujikuroi demonstrates bifunctional activity, catalyzing both phytoene synthesis and subsequent cyclization reactions [4] [14].

The critical enzymatic determinant of torulene formation is the phytoene desaturase activity, which introduces multiple double bonds into the carotenoid backbone [5]. In Neurospora crassa, the AL-1 enzyme catalyzes five desaturation steps, producing 3,4-didehydrolycopene rather than lycopene [3] [5]. This five-step desaturation activity distinguishes fungal systems from bacterial systems, where four-step desaturases typically produce lycopene [3].

Lycopene cyclase enzymes determine the final cyclic structure of carotenoids through regioselective cyclization reactions [6]. The specificity of these enzymes for monocyclic versus bicyclic products influences torulene formation. Evolved lycopene cyclase variants demonstrate altered product specificity, enabling the production of torulene through single-end cyclization while leaving the opposite end available for additional desaturation [6].

The enzymatic machinery for torulene biosynthesis demonstrates remarkable substrate promiscuity and evolutionary plasticity [6] [15]. Directed evolution studies have revealed that minimal amino acid changes in key enzymes can dramatically alter product specificity, enabling the production of novel carotenoid structures including torulene in heterologous expression systems [16] [17] [6].

Genetic Regulation of Torulene Biosynthesis

The genetic regulation of torulene biosynthesis involves complex transcriptional control mechanisms that respond to environmental stimuli and cellular metabolic states. In Neurospora crassa, the expression of carotenoid biosynthetic genes is primarily regulated by light through the white collar complex, consisting of WC-1 and WC-2 transcription factors [5] [18]. Light-induced expression of the cao-2 gene, encoding the torulene-cleaving enzyme CAO-2, demonstrates the coordinated regulation of torulene metabolism [18].

The car gene cluster in Fusarium fujikuroi represents a paradigmatic example of coordinated genetic regulation in torulene biosynthesis [4] [14]. This gene cluster contains carRA and carB genes encoding torulene biosynthetic enzymes, along with carO encoding an opsin-like protein and carX encoding a carotenoid-cleaving enzyme [4]. The expression levels of these genes are subject to negative feedback regulation mediated by retinal formation, which serves as a signaling molecule to downregulate carotenoid biosynthesis [4] [14].

Transcriptional regulation of torulene biosynthesis responds to various environmental stress conditions [12]. Oxidative stress, temperature fluctuations, and nutrient limitation can induce carotenoid gene expression as a protective mechanism against cellular damage [12] [19]. The differential expression of carotenoid desaturase genes under stress conditions determines the relative proportions of different carotenoid species, including torulene [20].

In the pea aphid Acyrthosiphon pisum, the regulation of torulene biosynthesis involves the differential expression of horizontally transferred carotenoid desaturase genes [13] [20]. The Tor gene, encoding a lycopene desaturase, exhibits dramatically different expression levels between red and green morphs, with 350-700 fold overexpression in red individuals accounting for their ability to produce torulene and 3,4-didehydrolycopene [20].

Epigenetic regulation mechanisms may also contribute to torulene biosynthesis control, although specific mechanisms remain to be fully elucidated [20]. Variations in upstream regulatory elements of carotenoid biosynthetic genes can influence expression levels and thereby determine carotenoid production profiles [20].

Torulene Biosynthetic Pathway in Different Organisms

The torulene biosynthetic pathway demonstrates remarkable diversity across different taxonomic groups, reflecting evolutionary adaptations and horizontal gene transfer events. In fungi, torulene biosynthesis is particularly well-characterized in ascomycetes such as Neurospora crassa and Fusarium fujikuroi, where it serves as a precursor for specialized apocarotenoids [4] [5] [18].

Rhodotorula species represent the most extensively studied torulene-producing organisms, with significant biotechnological importance for carotenoid production [21] [7] [11]. These yeasts utilize the standard carotenoid biosynthetic pathway but demonstrate enhanced torulene production under specific cultivation conditions. Rhodotorula glutinis accumulates torulene concentrations ranging from 8.51 to 32.2 mg per 100 g dry weight depending on cultivation medium and environmental conditions [11].

Sporobolomyces and Sporidiobolus species also demonstrate significant torulene biosynthetic capacity, with Sporobolomyces salmonicolor achieving torulene yields of 27.37 mg per 100 g dry weight under optimized conditions [11]. These organisms utilize similar enzymatic machinery but exhibit distinct regulation patterns and environmental responses [22] [11].

The most remarkable example of torulene biosynthesis occurs in the pea aphid Acyrthosiphon pisum, representing the only known case of carotenoid biosynthesis in the animal kingdom [23] [13] [20]. This capability arose through horizontal gene transfer of carotenoid biosynthetic genes from fungi, followed by gene duplication and functional diversification [13] [20]. The aphid carotenoid biosynthetic system includes multiple carotenoid desaturase and cyclase genes that enable the production of torulene and related compounds [13].

Bacterial systems have been engineered to produce torulene through the introduction of appropriate carotenoid biosynthetic genes [16] [17] [6]. Recombinant Escherichia coli systems expressing evolved lycopene cyclase variants can produce torulene through engineered metabolic pathways [17] [6]. These systems have provided valuable insights into the enzymatic requirements and optimization strategies for torulene production.

The evolutionary distribution of torulene biosynthetic pathways suggests multiple independent origins and extensive horizontal gene transfer events [24]. Phylogenetic analyses of carotenoid biosynthetic enzymes reveal complex evolutionary relationships that reflect the adaptive value of carotenoid production across diverse environmental conditions [24].

Role of CAO-2 Enzyme in Torulene Cleavage

The CAO-2 enzyme (EC 1.13.11.59) represents a critical component in torulene metabolism, catalyzing the oxidative cleavage of torulene to produce β-apo-4′-carotenal and 3-methylbut-2-enal [5] [18] [25]. This carotenoid cleavage oxygenase belongs to the family of non-heme iron enzymes that utilize molecular oxygen and α-ketoglutarate as co-substrates for the cleavage reaction [18] [26].

The enzymatic mechanism of CAO-2 involves the asymmetric cleavage of the torulene molecule at the 4′-5′ double bond, resulting in the formation of a C₃₅ apocarotenoid aldehyde [5] [18]. This cleavage reaction is highly specific for torulene and does not occur with γ-carotene, indicating the requirement for the 3′,4′-double bond in the substrate [5] [18] [25]. The enzyme demonstrates strict substrate specificity, as evidenced by the lack of activity toward saturated carotenoid substrates [25].

Structural features of CAO-2 include conserved iron-binding motifs and substrate-binding domains that confer specificity for torulene [18] [26]. The enzyme requires Fe²⁺, α-ketoglutarate, and ascorbate as cofactors for optimal catalytic activity [18] [26]. The reaction mechanism involves the formation of a high-valent iron-oxo intermediate that abstracts hydrogen atoms from the substrate, facilitating the subsequent cleavage reaction [26].

The physiological role of CAO-2 extends beyond simple torulene cleavage, as the enzyme participates in the biosynthesis of neurosporaxanthin, a major carotenoid pigment in Neurospora crassa [5] [18]. The β-apo-4′-carotenal product of the CAO-2 reaction serves as a precursor for neurosporaxanthin formation through subsequent oxidation reactions [5] [18].

Regulation of CAO-2 expression occurs through light-dependent mechanisms involving the white collar transcriptional complex [18]. The cao-2 gene is co-regulated with other carotenoid biosynthetic genes, ensuring coordinated metabolism of torulene and related compounds [18]. Targeted disruption of cao-2 results in torulene accumulation and the absence of neurosporaxanthin, confirming the essential role of this enzyme in carotenoid metabolism [18].

Evolutionary Aspects of Torulene Biosynthetic Pathways

The evolutionary history of torulene biosynthetic pathways reveals a complex pattern of gene duplications, horizontal transfers, and functional diversifications that have shaped carotenoid metabolism across diverse organisms [24] [27]. Phylogenetic analyses of carotenoid biosynthetic enzymes indicate that C₃₀ carotenoid pathways, which include some torulene-related compounds, may be ancestral to C₄₀ carotenoid biosynthesis [24].

The evolution of torulene biosynthetic capabilities appears to have occurred through multiple independent events, with different organisms acquiring this capacity through distinct evolutionary mechanisms [24] [27]. In fungi, the evolution of five-step phytoene desaturases enabled the production of 3,4-didehydrolycopene, which serves as a precursor for torulene formation through subsequent cyclization reactions [3] [5].

Horizontal gene transfer has played a particularly significant role in the evolution of torulene biosynthesis, as exemplified by the carotenoid biosynthetic system in aphids [23] [13] [20]. The transfer of fungal carotenoid genes to aphid ancestors, followed by gene duplication and functional divergence, enabled the evolution of novel carotenoid production capabilities in the animal kingdom [13] [20].

The evolutionary plasticity of carotenoid biosynthetic enzymes has facilitated the emergence of new biosynthetic capabilities through relatively minor genetic changes [6] [15]. Laboratory evolution experiments have demonstrated that single amino acid substitutions in key enzymes can dramatically alter product specificity, enabling the production of novel carotenoids including torulene [6] [15].

Comparative genomic analyses reveal that carotenoid biosynthetic gene clusters have been repeatedly transferred between distantly related organisms, contributing to the widespread distribution of carotenoid production capabilities [24]. These transfer events have been followed by functional adaptations that optimize carotenoid production for specific environmental conditions and physiological requirements [24] [27].

The evolutionary significance of torulene biosynthesis relates to its role in oxidative stress protection and membrane stabilization [9] [19]. Organisms producing torulene demonstrate enhanced resistance to reactive oxygen species and UV radiation, providing selective advantages in challenging environmental conditions [9] [28] [19]. This functional significance has likely driven the repeated evolution and maintenance of torulene biosynthetic pathways across diverse taxonomic groups [27] [29].

XLogP3

14.6

Wikipedia

Torulene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 02-18-2024

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